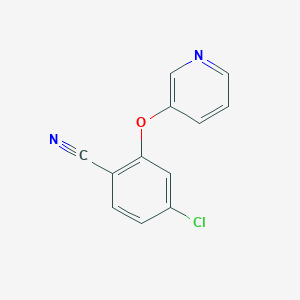

4-Chloro-2-(pyridin-3-yloxy)benzonitrile

Beschreibung

4-Chloro-2-(pyridin-3-yloxy)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a chlorine atom at the 4-position and a pyridin-3-yloxy group at the 2-position. This structure combines electron-withdrawing (chlorine, nitrile) and π-conjugated (pyridine) moieties, making it a versatile intermediate in medicinal chemistry and materials science. It is frequently utilized in the synthesis of enzyme modulators, such as β-glucocerebrosidase activators/inhibitors , and in the development of nicotinic receptor ligands .

Eigenschaften

Molekularformel |

C12H7ClN2O |

|---|---|

Molekulargewicht |

230.65 g/mol |

IUPAC-Name |

4-chloro-2-pyridin-3-yloxybenzonitrile |

InChI |

InChI=1S/C12H7ClN2O/c13-10-4-3-9(7-14)12(6-10)16-11-2-1-5-15-8-11/h1-6,8H |

InChI-Schlüssel |

OHFMJPYRNAOZGT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)OC2=C(C=CC(=C2)Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyridin-3-yloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(pyridin-3-yloxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2-(pyridin-3-yloxy)benzonitrile.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(pyridin-3-yloxy)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(pyridin-3-yloxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinyloxy Substitutions

(a) 4-((6-Chloropyridin-3-yl)oxy)benzonitrile (CAS: 1257086-89-7)

- Structure : Differs in the substitution pattern of the pyridine ring (6-chloro vs. unsubstituted in the target compound).

- Synthesis : Achieved via nucleophilic aromatic substitution, with reported yields of 9–50% , depending on reaction conditions .

(b) 4-(5-(Quinuclidin-2-yl)pyridin-3-yloxy)benzonitrile

- Structure : Incorporates a quinuclidine moiety fused to the pyridine ring.

- Application : Acts as a high-affinity ligand for α4β2 nicotinic acetylcholine receptors (nAChRs), with enhanced selectivity over the parent compound due to the rigid quinuclidine structure .

- Synthesis : Derived from 4-chloro-2-(pyridin-3-yl)quinazoline intermediates via alkylation or deprotonation pathways .

Analogues with Varying Aromatic Cores

(a) 4-Chloro-2-[(oxan-4-yl)amino]benzonitrile

- Structure: Replaces the pyridinyloxy group with a tetrahydropyran (oxane) amino substituent.

- Properties : Increased lipophilicity (logD7.4) compared to the target compound, as inferred from HPLC-based lipophilicity studies . This modification may enhance membrane permeability but reduce aqueous solubility.

(b) 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile

Key Findings and Trends

Substituent Effects : Pyridinyloxy groups enhance π-conjugation and receptor binding, while chlorine atoms improve metabolic stability.

Synthetic Challenges : Yields vary significantly with substituent bulk and electronic effects (e.g., 50% for 4-((6-chloropyridin-3-yl)oxy)benzonitrile vs. 9% for alternative routes) .

Biological Selectivity : Quinuclidine and pyrazole modifications increase target specificity but may reduce solubility .

Biologische Aktivität

4-Chloro-2-(pyridin-3-yloxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-(pyridin-3-yloxy)benzonitrile is characterized by a chlorobenzene ring substituted with a pyridine moiety and a nitrile group. The presence of these functional groups contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. For instance, the pyridine moiety can enhance binding affinity to target proteins, while the nitrile group may facilitate interactions through hydrogen bonding or dipole-dipole interactions.

Biological Activity Overview

-

Antidiabetic Activity :

- A study demonstrated that derivatives of similar compounds activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipogenesis. Compounds exhibiting PPARγ activation showed potential for reducing plasma glucose levels in diabetic models such as db/db mice .

-

Anticancer Potential :

- Research on related compounds has shown that pyridine-containing benzonitriles can inhibit specific kinases involved in cancer progression. For example, structural modifications led to potent inhibitors of CHK1, a kinase critical for cell cycle regulation . Such findings suggest that 4-Chloro-2-(pyridin-3-yloxy)benzonitrile may also exhibit anticancer properties.

- Antimicrobial Activity :

Case Studies and Research Findings

To illustrate the biological activity of 4-Chloro-2-(pyridin-3-yloxy)benzonitrile, several case studies are summarized below:

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the core structure can significantly influence biological activity:

- Chlorine Substitution : Enhances binding affinity and biological activity.

- Pyridine Positioning : The position of the pyridine ring affects the interaction with target proteins.

- Nitrile Group : Contributes to the overall polarity and solubility, impacting pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.